3-(Furan-2-yl)-N-hydroxyprop-2-enamide
Description
3-(Furan-2-yl)-N-hydroxyprop-2-enamide is a hydroxamic acid derivative characterized by an α,β-unsaturated enamide backbone linked to a furan heterocycle. The N-hydroxy group confers metal-chelating properties, making it structurally analogous to histone deacetylase (HDAC) inhibitors like imofinostat (). Its furan moiety contributes electron-rich aromaticity, which may enhance interactions with biological targets. The compound’s synthesis typically involves coupling reactions, as seen in related acrylamide derivatives (). Potential applications include anticancer or anti-inflammatory therapies, leveraging its hydroxamic acid functionality.
Properties
CAS No. |
113873-09-9 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C7H7NO3/c9-7(8-10)4-3-6-2-1-5-11-6/h1-5,10H,(H,8,9) |
InChI Key |
SZJKKCFFUIOMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced through a condensation reaction between furan-2-carboxaldehyde and an appropriate amide precursor.
Industrial Production Methods
Industrial production of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-N-hydroxyprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)-N-hydroxyprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(Furan-2-yl)-N-hydroxyprop-2-enamide and analogous compounds:
Key Findings:
Structural Variations and Biological Activity The N-hydroxy group in 3-(Furan-2-yl)-N-hydroxyprop-2-enamide and imofinostat is critical for HDAC inhibition via zinc chelation. In contrast, PAM-2 and DM489 lack this group but retain bioactivity in neuropathic pain models, suggesting divergent mechanisms (e.g., non-enzymatic targeting) . Furan vs. Aryl Substitutions: Imofinostat’s benzenesulfonyl-indole group enhances bulk and lipophilicity, likely improving target affinity but reducing solubility compared to the furan-based target compound. Cyano-substituted derivatives () exhibit increased electrophilicity, which may stabilize the enamide structure but reduce biocompatibility .
Synthetic Considerations
- High-purity synthesis (>99.5%) of PAM-2 was achieved using EDC/HOBt coupling, a method applicable to the target compound if hydroxy-protecting groups (e.g., tert-butyl) are employed .
- The N-methoxy-N-methyl analog () demonstrates that substituents on the enamide nitrogen influence stability; the hydroxy group’s acidity may necessitate protective strategies during synthesis .
Physicochemical Properties Hydroxy Group Impact: The N-hydroxy group increases hydrogen-bonding capacity and acidity (pKa ~8–9), enhancing water solubility relative to non-hydroxylated analogs like DM488. However, this may also reduce metabolic stability . Furan Contribution: The furan ring’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in aliphatic or cyano-substituted derivatives .
Therapeutic Potential Imofinostat’s antineoplastic activity highlights the therapeutic relevance of N-hydroxyprop-2-enamides. The target compound’s furan moiety could offer improved pharmacokinetics (e.g., faster absorption) compared to bulkier aryl derivatives .
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